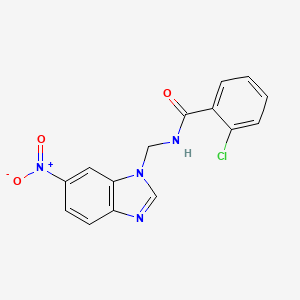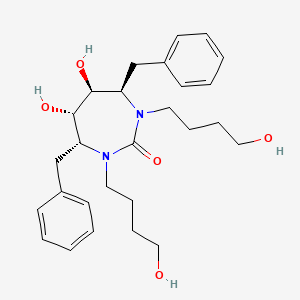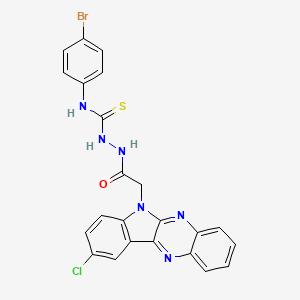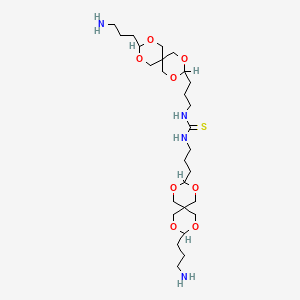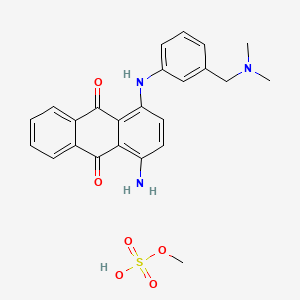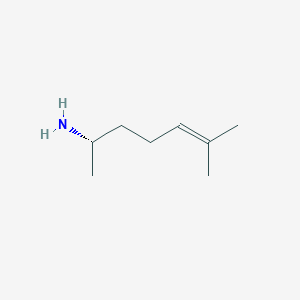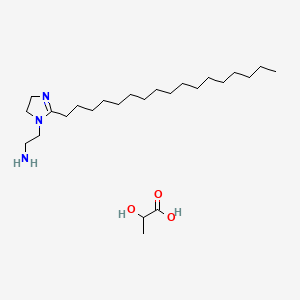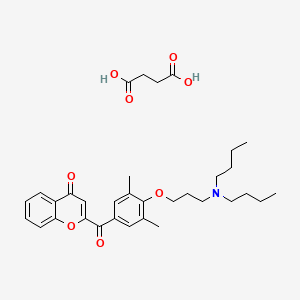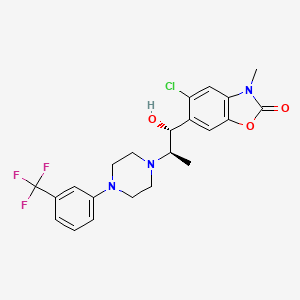
4-(Methylhydrazino)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylhydrazino)-3-pyridinesulfonamide is a heterocyclic compound that contains both pyridine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylhydrazino)-3-pyridinesulfonamide typically involves the reaction of pyridine derivatives with methylhydrazine and sulfonamide reagents. One common method includes the condensation of 3-pyridinesulfonyl chloride with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Catalysts and optimized reaction conditions are employed to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylhydrazino)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinesulfonamides
Aplicaciones Científicas De Investigación
4-(Methylhydrazino)-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 4-(Methylhydrazino)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole
- 4-Methylimidazole
- 1-Methyl-3,5-dinitro-1H-1,2,4-triazole
Comparison: 4-(Methylhydrazino)-3-pyridinesulfonamide is unique due to its specific combination of pyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets and has unique applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
1229666-35-6 |
|---|---|
Fórmula molecular |
C6H10N4O2S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
4-(2-methylhydrazinyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12) |
Clave InChI |
CKTSHDQZQGLANI-UHFFFAOYSA-N |
SMILES canónico |
CNNC1=C(C=NC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



